7,8-Dihydropyrano[4,3-b]pyridin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydropyrano[4,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-6-2-1-4-9-7(6)3-5-11-8/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYAAXCYVDXIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270294 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-72-0 | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5860-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of the 7,8 Dihydropyrano 4,3 B Pyridin 5 One Scaffold
Functional Group Interconversions on the Pyrano[4,3-b]pyridin-5-one Core
The 7,8-dihydropyrano[4,3-b]pyridin-5-one scaffold possesses several sites amenable to functional group interconversions. The lactone, the pyridine (B92270) ring, and the dihydropyran ring each offer opportunities for chemical modification.
Lactone Transformations: The ester linkage within the lactone ring is a prime target for various transformations. Reduction of the lactone, for instance, could lead to the corresponding lactol or diol. The choice of reducing agent would be critical in determining the outcome.
| Reagent | Potential Product | Notes |
| Diisobutylaluminium hydride (DIBAL-H) | Lactol | Mild reducing agent, often used for partial reduction of esters to aldehydes or lactones to lactols. |
| Lithium aluminium hydride (LiAlH4) | Diol | Powerful reducing agent, likely to fully reduce the lactone to the corresponding diol. |
Pyridine Ring Functionalization: The pyridine ring can undergo a range of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as C-H activation. The electronic nature of the pyranopyridinone system will influence the regioselectivity of these reactions. Palladium-catalyzed C-H activation has been demonstrated on related pyridine-pyridone ligands for dehydrogenation reactions, suggesting that similar strategies could be employed to introduce substituents on the pyridine portion of the scaffold nih.gov.
Dihydropyran Ring Modifications: The double bond within the dihydropyran ring is susceptible to various addition reactions. Hydrogenation would yield the corresponding tetrahydropyrano[4,3-b]pyridin-5-one. Halogenation or epoxidation could introduce further functionality for subsequent transformations.
Ring-Opening and Ring-Closure Reactions
The strained nature of the bicyclic system and the presence of the lactone make the this compound scaffold susceptible to ring-opening reactions. Conversely, ring-closure reactions of appropriately substituted precursors provide a key synthetic route to this and related scaffolds.
Ring-Opening Reactions: Nucleophilic attack at the carbonyl carbon of the lactone can initiate ring-opening. This can be achieved with a variety of nucleophiles, leading to a range of functionalized pyridine derivatives. For instance, reaction with amines or alcohols would yield the corresponding amides or esters of a dihydropyridinepropionic acid derivative. Studies on related polycyclic pyridones have demonstrated ring-opening transformations promoted by ammonium (B1175870) acetate or acetic acid in the presence of binucleophiles, leading to the construction of more complex heterocyclic systems mdpi.com.
| Nucleophile | Potential Product |
| Amines | N-substituted 3-(1,4-dihydropyridin-3-yl)propanamide derivatives |
| Alcohols | Alkyl 3-(1,4-dihydropyridin-3-yl)propanoate derivatives |
| Hydroxide | 3-(1,4-dihydropyridin-3-yl)propanoic acid |
Ring-Closure Reactions: The synthesis of the pyrano[4,3-b]pyridin-5-one scaffold often relies on intramolecular cyclization reactions. For example, a multicomponent reaction of aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative can lead to the formation of related 4,6-dihydro-5H-pyrano[3,2-c]pyridine-5-one scaffolds researchgate.net. Similar strategies involving intramolecular Michael additions or cyclocondensations of suitably functionalized pyridines could provide access to the this compound core. One-pot syntheses of related pyrrolo[3,4-b]pyridin-5-ones have been achieved through a cascade of reactions including an Ugi three-component reaction followed by an aza Diels-Alder reaction and subsequent cyclizations, highlighting the potential for complex, one-pot constructions of such fused systems beilstein-journals.orgnih.govmdpi.com.
Derivatization for Enhanced Reactivity and Selectivity
Strategic derivatization of the this compound scaffold can be employed to modulate its reactivity and achieve selective transformations.
Activation of the Pyridine Ring: The introduction of activating or directing groups onto the pyridine ring can control the regioselectivity of subsequent functionalization reactions. For instance, N-oxidation of the pyridine nitrogen would activate the α and γ positions towards nucleophilic attack.
Modification of the Dihydropyran Ring: Introduction of substituents on the dihydropyran ring can influence its reactivity. For example, the synthesis of derivatives with electron-withdrawing or electron-donating groups on the double bond would alter its susceptibility to electrophilic or nucleophilic attack. The synthesis of related pyrano[3,4-c] nih.govresearchgate.netsmolecule.comtriazolo[4,3-a]pyridines has shown that the dihydropyran ring can be maintained while elaborating on the fused pyridine portion of the molecule nih.gov.
Exploration of Novel Reaction Pathways
The unique combination of functional groups in the this compound scaffold opens the door to the exploration of novel reaction pathways.
Cascade Reactions: The proximity of the different reactive sites could be exploited in cascade reactions. For example, a reaction initiated at one part of the molecule could trigger a series of subsequent transformations, leading to the rapid construction of complex molecular architectures. A rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization has been used to generate highly substituted tetrahydropyridines, demonstrating the potential for such cascade processes in related systems nih.gov.
Photochemical Reactions: The conjugated system within the pyranopyridinone core may exhibit interesting photochemical reactivity. Irradiation with light could lead to cycloadditions, rearrangements, or other transformations not accessible under thermal conditions.
C-H Activation/Functionalization: Direct C-H functionalization of the scaffold represents an atom-economical approach to introduce new substituents. Palladium-catalyzed C-H activation has been successfully applied to dehydrogenate carboxylic acids using pyridine-pyridone ligands, suggesting that the pyridine moiety in the target scaffold could direct such transformations nih.gov.
| Reaction Type | Potential Outcome |
| Intramolecular [4+2] Cycloaddition | Formation of more complex polycyclic systems |
| Photochemical Rearrangement | Isomerization to novel heterocyclic scaffolds |
| Directed C-H Functionalization | Selective introduction of aryl or alkyl groups |
Structural Modifications and Analogs of 7,8 Dihydropyrano 4,3 B Pyridin 5 One
Design Principles for Pyrano[4,3-b]pyridin-5-one Derivatives
The design of derivatives based on the pyrano[4,3-b]pyridin-5-one and related pyran-fused heterocyclic scaffolds is a rational process guided by several key principles. These strategies aim to enhance biological activity, improve pharmacokinetic properties, and explore the structure-activity relationship (SAR) of this chemical class.
A primary design principle is the imitation of natural product scaffolds. For instance, the synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives is inspired by the core structure of natural products like Polyneomarline C. researchgate.net This approach leverages the inherent biological relevance of natural product skeletons.
Another significant strategy is the application of bioisosterism to mimic known, successful drug molecules. In one such example, pyridine (B92270) moieties were used to replace the central benzene (B151609) ring of the cancer drug cabozantinib (B823). mdpi.com This substitution is intended to improve properties such as hydrogen bonding capacity, basicity, and aqueous solubility, which can lead to more favorable drug-like characteristics. mdpi.com
Rational design based on a specific biological target is also a common approach. For the related pyrano[2,3-c]-pyrazole scaffold, derivatives were designed as inhibitors of the RalA protein, which is implicated in hepatocellular carcinoma. nih.gov This involved strategic modifications, such as converting an N-methyl group to a substituted phenyl ring and adding a sulfonyl group, to enhance binding affinity to the target protein. nih.gov The synthesis of analogs often involves multi-step procedures, including the formation of intermediates like Schiff bases, which are then cyclized to create more complex heterocyclic systems. mdpi.com
| Design Principle | Example Application | Desired Outcome | Source |
| Natural Product Mimicry | Synthesis of 5H-Chromeno[4,3-b]pyridin-5-one based on Polyneomarline C. | Leverage biologically validated core structures. | researchgate.net |
| Bioisosteric Drug Analogs | Replacement of benzene ring in cabozantinib with a pyridine ring. | Improve solubility, hydrogen bonding, and basicity. | mdpi.com |
| Target-Oriented Rational Design | Modification of pyrano[2,3-c]-pyrazole scaffold to inhibit RalA protein. | Enhance binding affinity and biological efficacy. | nih.gov |
| Structural Elaboration | Creation of Schiff base intermediates for further cyclization. | Build molecular complexity and explore SAR. | mdpi.com |
Bioisosteric Replacements in Pyrano[4,3-b]pyridine Systems
Bioisosterism is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that retains similar physical and chemical properties. estranky.sk In the context of pyrano[4,3-b]pyridine and related systems, this technique is used to fine-tune potency, selectivity, and metabolic stability.
A frequent application involves the replacement of the pyridine ring itself. Studies on similar fused systems have shown that the pyridine nucleus can be successfully replaced with other diazine heterocycles, such as pyridazine (B1198779) and pyrimidine (B1678525), to generate novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov While this particular replacement in a pyrido-tropane system resulted in lower affinity for one receptor subtype, it demonstrates the viability of modifying the core heterocycle. nih.gov
Another powerful bioisosteric switch is the replacement of a pyridine ring with a benzonitrile (B105546) moiety. researchgate.net Specifically, 4-substituted pyridines have been effectively substituted with 2-substituted benzonitriles. researchgate.net Furthermore, the nitrogen atom of the pyridine ring can be mimicked by a 'C-CN' unit, which can replicate the hydrogen-bond accepting capability of the original nitrogen atom. researchgate.net In a reverse example, pyridine rings are often employed as bioisosteres for benzene rings to introduce basicity, improve solubility, and create hydrogen bond acceptor sites, as seen in the design of cabozantinib analogs. mdpi.com More specialized replacements have also been explored; for example, a 2-difluoromethylpyridine group has been shown to be an effective bioisostere for a pyridine-N-oxide, leading to enhanced biological activity in certain contexts. rsc.org
| Original Group/Moiety | Bioisosteric Replacement | Rationale/Effect | Source |
| Pyridine | Pyridazine, Pyrimidine | Modulate receptor binding affinity. | nih.gov |
| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimic steric and electronic properties. | researchgate.net |
| Pyridine Nitrogen Atom | 'C-CN' Unit | Mimic hydrogen-bond acceptor ability. | researchgate.net |
| Benzene Ring | Pyridine Ring | Enhance solubility, basicity, H-bonding. | mdpi.com |
| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhance biological activity. | rsc.org |
Scaffold Hopping and Core Modifications
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying the central core of a known active molecule while preserving its biological activity. nih.gov This approach can lead to new chemical entities with improved properties or novel intellectual property. Scaffold hopping can range from minor changes, like swapping a carbon for a heteroatom (1° hop), to more significant alterations like ring opening and closing reactions (2° hop). nih.gov
In the realm of fused heterocycles similar to pyranopyridines, scaffold hopping has been employed to discover new therapeutic agents. A computational approach was used to guide the replacement of the pyrrole (B145914) ring in a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles, such as tetrazole. nih.gov This modification of the core scaffold led to the successful design and synthesis of new inhibitors for the protein tyrosine phosphatase 1B (PTP1B) target. nih.gov
Another relevant example is the pyrrolo[3,4-b]pyridin-5-one system, a nitrogen analog of the pyrano[4,3-b]pyridin-5-one core. This scaffold is considered a surrogate for the naturally occurring isoindolin-1-one, demonstrating a hop from a known natural product core to a related heterocyclic system. mdpi.com Ring system transformations also represent a form of core modification. For instance, a synthetic pathway has been developed to convert 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a sequential ring-opening/closing cascade reaction. nih.gov
| Parent Scaffold | Hopped/Modified Scaffold | Type of Hop/Modification | Source |
| Pyrrolo[1,2-a]quinoxaline | Azolo[1,2-a]quinoxaline | Heterocycle replacement in fused core. | nih.gov |
| Isoindolin-1-one | Pyrrolo[3,4-b]pyridin-5-one | Natural product core to aza-analog. | mdpi.com |
| Pyrano[2,3-c]pyrazole | Pyrazolo[3,4-b]pyridine | Ring system transformation via cascade reaction. | nih.gov |
| Sildenafil (Fused Pyrimidine) | Vardenafil (Fused Pyrimidine) | 1° Hop: Atom swap (C for N) in fused ring. | nih.gov |
Synthesis of Fused Polyheterocyclic Systems Incorporating the Pyrano[4,3-b]pyridin-5-one Moiety
The synthesis of complex, fused polyheterocyclic systems is a key area of research for expanding the chemical diversity and therapeutic potential of the pyrano[4,3-b]pyridin-5-one scaffold. These methods often involve building additional heterocyclic rings onto the core structure.
A direct and environmentally friendly approach to the core scaffold itself involves a one-pot synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives. This method proceeds by reacting 4-chloro-3-formyl coumarin (B35378) with various compounds containing an active methylene (B1212753) group in the presence of triethylamine (B128534) and ammonium (B1175870) acetate. researchgate.net Another route to the nih.govbenzopyrano[4,3-b]pyridin-5-one core starts from 3-formyl-coumarin N-functionalized amidines. researchgate.net
Once the core is established, further functionalization and fusion can be achieved. For example, methods have been developed for the synthesis of pyrano[3,4-c]thieno[3,2-e] nih.govresearchgate.netdntb.gov.uatriazolo[4,3-a]pyridines. This involves a nucleophilic substitution on a pyranopyridine precursor with hydrazine, followed by sequential heterocyclization reactions to build the fused thieno and triazolo rings. researchgate.net
Multi-component reactions (MCRs) combined with cascade and click chemistry offer a powerful strategy for constructing highly complex polyheterocyclic systems. In a notable example related to the aza-analog, an Ugi-Zhu reaction was used to form a pyrrolo[3,4-b]pyridin-5-one core that contained a nitrile group. mdpi.com This nitrile then served as a chemical handle for further diversification via click chemistry, reacting with sodium azide (B81097) to form a fused tetrazole or with dicyandiamide (B1669379) to yield a 2,4-diamino-1,3,5-triazine moiety. mdpi.com Similarly, thieno[2,3-b]pyridines can be synthesized and subsequently used as platforms to build further fused rings, such as in the creation of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com
| Starting Scaffold/Precursor | Key Reagents/Reaction Type | Resulting Fused System | Source |
| 4-Chloro-3-formyl coumarin | Active methylene compounds, NH4OAc | 5H-Chromeno[4,3-b]pyridin-5-one | researchgate.net |
| Pyrano[3,4-c]pyridine-5-carbonitrile | Hydrazine hydrate, formic acid | Pyrano[3,4-c]thieno[...] nih.govresearchgate.netdntb.gov.uatriazolo[4,3-a]pyridines | researchgate.net |
| Pyrrolo[3,4-b]pyridin-5-one (with nitrile) | Sodium azide (Click Chemistry) | 5-Substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-one | mdpi.com |
| Thieno[2,3-b]pyridine | Various (e.g., formamide) | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine | mdpi.com |
Structure Activity Relationship Sar Studies of 7,8 Dihydropyrano 4,3 B Pyridin 5 One Derivatives
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of derivatives of the 7,8-dihydropyrano[4,3-b]pyridin-5-one core is profoundly influenced by the nature and position of various substituents. Research on analogous heterocyclic systems, such as thiopyrano[4,3-d]pyrimidines and other pyridine (B92270) derivatives, provides valuable insights into these relationships. nih.govnih.govmdpi.comnih.gov
Position and Nature of Substituents (e.g., Halogens, Alkyl, Aryl, Nitrile, Carboxylic Acid)
The type and placement of substituents on the this compound framework can dramatically alter the biological efficacy of the molecule. Studies on related pyridine-containing compounds have demonstrated that the introduction of different functional groups leads to a range of biological responses. nih.gov
For instance, in studies of structurally similar thiopyrano[4,3-d]pyrimidine derivatives, the presence of an aryl group at certain positions was found to be a key determinant of their anticancer activity. nih.gov The electronic properties of substituents on this aryl ring play a significant role. Compounds bearing electron-withdrawing groups, such as halogens (e.g., chloro, fluoro, bromo), on the aryl moiety tend to exhibit enhanced cytotoxic activity against various cancer cell lines when compared to those with electron-donating groups like methoxy (B1213986) or unsubstituted phenyl rings. mdpi.com This suggests that a more electron-deficient aromatic system may be favorable for interaction with the biological target.
The introduction of a nitrile group is another modification of interest. In imidazo[4,5-b]pyridines, a related heterocyclic system, a 4-cyanophenyl group at the 2-position led to potent inhibition of several cancer cell lines. nih.gov This highlights the potential importance of the nitrile functionality in mediating biological activity, possibly through specific hydrogen bonding or dipolar interactions.
Furthermore, the addition of bulky groups can have varied effects. While the presence of six-carbon rings has been shown to decrease the IC50 values (indicating increased activity) in some pyridine derivatives, excessively bulky substituents may lead to a decrease in antiproliferative activity. nih.gov The incorporation of a phenylpyridine-carboxamide scaffold has been shown to be beneficial for the activity of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of analogous heterocyclic compounds.
| Substituent Class | Example Substituents | General Effect on Activity (in related systems) | Reference |
| Halogens | -Cl, -F, -Br | Generally increases cytotoxic activity | mdpi.com |
| Alkyl | -CH3 | Variable, can increase or decrease activity depending on position and context | ekb.eg |
| Aryl | Phenyl, Naphthyl | Often crucial for activity; substitution pattern on the aryl ring is important | nih.govsemanticscholar.org |
| Nitrile | -CN | Can enhance antiproliferative activity | nih.gov |
| Carboxylic Acid | -COOH | Data not prominently available in reviewed literature for this specific scaffold | |
| Methoxy | -OCH3 | Generally considered an electron-donating group; may decrease activity compared to electron-withdrawing groups | mdpi.com |
Steric and Electronic Effects of Modifications
The steric and electronic properties of substituents are intricately linked to their impact on biological activity. The size, shape, and electron density of a substituent can influence how a molecule binds to its target, its solubility, and its metabolic stability. nih.gov
Steric Effects: The size and spatial arrangement of substituents also play a crucial role. While the addition of ring structures can be beneficial, as seen with some pyridine derivatives nih.gov, there is often an optimal size for substituents. For instance, in a series of dihydropyridine (B1217469) analogs, a 2-naphthyl substituted compound showed high inhibitory potential, whereas the corresponding 1-naphthyl isomer was inactive, suggesting a strict steric requirement for binding to the target. semanticscholar.org The position of substituents on an aryl ring can also have a slight impact on the activity of some related heterocyclic series. nih.govnih.gov
Stereochemical Considerations in Activity Modulation
Stereochemistry is a critical factor that can significantly modulate the biological activity of chiral molecules. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can lead to substantial differences in potency and selectivity between enantiomers or diastereomers.
In a study on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids, a structurally related class of compounds, the stereochemistry of the alpha carbon of the hydroxamic acid moiety was found to be important for their inhibitory activity on HB-EGF shedding. This indicates that the specific three-dimensional orientation of this functional group is crucial for its interaction with the enzyme's active site.
Pharmacophore Elucidation and Optimization
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, a hypothetical pharmacophore can be proposed based on the SAR data from related heterocyclic systems.
Key pharmacophoric features likely include:
A hydrogen bond acceptor: The carbonyl group at the 5-position of the pyranone ring is a potential hydrogen bond acceptor.
A hydrogen bond donor/acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov
An aromatic/hydrophobic region: An appropriately substituted aryl group attached to the core structure often contributes significantly to activity, likely through hydrophobic and p-stacking interactions. nih.gov
Specific substituent features: Functional groups like halogens or nitriles on the aryl ring may represent key interaction points. nih.govmdpi.com
Optimization of the pharmacophore would involve systematically modifying the core scaffold and its substituents to enhance interactions with the target. This could include altering the nature and position of substituents on the aryl ring, modifying the groups on the dihydropyran ring, and exploring different substitution patterns on the pyridine ring to fine-tune the electronic and steric properties of the molecule.
Correlation of Structural Features with Specific Molecular Interactions
The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into interactions at the molecular level. While direct crystallographic or NMR structural data for this compound derivatives bound to a biological target are not available in the reviewed literature, molecular docking studies on related compounds provide valuable insights.
For instance, in the case of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, docking studies have suggested that the pyrimidine (B1678525) nitrogen can form a hydrogen bond with specific amino acid residues (e.g., Asp2357) in the active site of PI3Ka. semanticscholar.org Furthermore, a fluorine atom on the benzene (B151609) ring was shown to form a hydrogen bond with a histidine residue (His2340). These types of specific interactions, dictated by the structural and electronic features of the ligand, are what underpin the observed biological activity.
It is plausible that the this compound core and its derivatives engage in similar types of interactions. The pyridine nitrogen and the pyranone oxygen are likely key hydrogen bond acceptors. The aromatic portions of the molecule would be expected to engage in hydrophobic and aromatic stacking interactions within a binding pocket. The specific nature of the substituents would then fine-tune these interactions, leading to variations in binding affinity and, consequently, biological activity.
Mechanistic Investigations and Target Engagement of 7,8 Dihydropyrano 4,3 B Pyridin 5 One Analogs
Molecular Targets and Pathways
The biological activities of 7,8-dihydropyrano[4,3-b]pyridin-5-one analogs and related heterocyclic structures stem from their ability to interact with and modulate the function of crucial biomolecules, including enzymes, receptors, and nucleic acids.
Enzyme Inhibition Studies
The pyridine (B92270) ring and related heterocyclic systems are privileged structures in the design of enzyme inhibitors, targeting a range of enzymes implicated in disease.
Cyclin-Dependent Kinase-2 (CDK2): CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.gov Analogs with a pyrido[2,3-d]pyrimidin-7-one template have been identified as potent inhibitors of ATP-dependent kinases. researchgate.net Achieving selectivity for specific CDKs is a significant challenge, but research has shown that substitutions on the core structure can confer high selectivity. For instance, some 2-arylaminopurines substituted at the C-6 position exhibit 10–80-fold greater inhibition of CDK2 compared to CDK1. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also demonstrated inhibitory activity against CDK2, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com The development of selective CDK inhibitors is a promising strategy for cancer therapy, with compounds like palbociclib, which also features a pyrido[2,3-d]pyrimidin-7-one core, seeing clinical application. researchgate.net
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. mdpi.com Its over-activity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. mdpi.com Various heterocyclic compounds have been evaluated for their anti-tyrosinase activity. nih.gov Kinetic studies have identified inhibitors with different mechanisms, including competitive and non-competitive inhibition. researchgate.netnih.gov For example, certain 5,6-dihydroimindazo[2,1-b]thiazol-3(2H)-one derivatives were found to be potent competitive inhibitors of mushroom tyrosinase, with IC₅₀ values significantly lower than the standard inhibitor, kojic acid. researchgate.net The 3-hydroxy-4-keto moiety found in some flavonols is noted for its role in chelating the copper ions at the enzyme's active site. nih.gov
α-Glucosidase: This enzyme, located in the intestinal brush border, is responsible for breaking down complex carbohydrates into absorbable glucose. researchgate.netnih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels, making it a key target for managing type 2 diabetes mellitus. researchgate.netnih.gov Pyrimidine (B1678525) and piperazine (B1678402) derivatives have shown a good affinity for α-glucosidase. researchgate.net Studies on various natural and synthetic compounds have revealed potent inhibitory activity, in some cases exceeding that of the clinically used drug, acarbose. nih.govresearchgate.net For instance, certain benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives have demonstrated significant α-glucosidase inhibition, with one compound being over 45 times more potent than acarbose. nih.gov
Receptor Modulation
Beyond enzyme inhibition, analogs can modulate the activity of cellular receptors, influencing signal transduction pathways.
Potassium-Competitive Acid Blockers (P-CABs): P-CABs represent a class of drugs that inhibit the gastric hydrogen-potassium ATPase (H⁺,K⁺-ATPase), or proton pump, by competing with potassium ions. nih.govresearchgate.net This action suppresses gastric acid secretion, making them effective for treating acid-related disorders. nih.govresearchgate.net The development of P-CABs has involved various heterocyclic scaffolds, such as imidazopyridine (e.g., SCH28080) and pyrrole (B145914) derivatives (e.g., vonoprazan). nih.gov Vonoprazan, a recently approved P-CAB, provides more rapid, potent, and sustained acid suppression compared to traditional proton pump inhibitors (PPIs). researchgate.netnih.gov
Dopamine (B1211576) Receptors: While not a direct focus for this compound itself, related heterocyclic compounds serve as important ligands for dopamine receptors (D1-D5). nih.gov Computational and experimental studies show that ligands interact with key amino acid residues within the binding pockets of these G protein-coupled receptors. nih.gov For example, residues like 3.32Asp and 7.43Tyr are crucial for interactions in the binding pocket of D2-like receptors. nih.gov The binding affinity and selectivity of ligands such as haloperidole, nemonapride, and various selective agonists/antagonists differ across the receptor subtypes, highlighting the structural nuances that govern receptor modulation. nih.gov
Interactions with Biomolecules
Direct interactions with fundamental cellular components like DNA and tubulin are significant mechanisms for the cytotoxic effects of many therapeutic agents.
DNA: Some small molecule inhibitors can induce DNA damage, a key mechanism for killing cancer cells. This damage can be observed through the increased expression of proteins like gamma-H2AX, a marker for DNA double-strand breaks. mdpi.com Another hallmark of apoptosis induced by such compounds is DNA fragmentation, which can be visualized in treated cells. nih.gov
Tubulin: Tubulin dimers polymerize to form microtubules, which are essential for cell division, structure, and transport. nih.gov Compounds that interfere with microtubule dynamics are potent antimitotic agents. Some inhibitors bind to the colchicine (B1669291) binding site on β-tubulin, preventing the curved-to-straight conformational switch required for microtubule assembly. nih.govnih.gov This disruption leads to the destabilization of the microtubule network, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis. nih.gov
Cellular Mechanisms of Action (In Vitro Studies)
The molecular interactions of this compound analogs translate into observable effects at the cellular level. In vitro studies using various cell lines are crucial for elucidating these mechanisms.
Anti-proliferative Effects in Cancer Cell Lines
A primary focus of research into pyridine-containing heterocycles is their potential as anticancer agents. Their ability to inhibit the growth of various cancer cell lines is a key indicator of their therapeutic promise. Pyridine is a common heterocycle found in many FDA-approved drugs and is known for its wide range of biological activities, including antiproliferative effects. researchgate.net
MCF-7: The MCF-7 cell line is an estrogen-receptor-positive human breast adenocarcinoma cell line widely used in cancer research. Numerous pyridine-urea derivatives have shown potent anti-proliferative activity against MCF-7 cells, with some compounds exhibiting IC₅₀ values significantly lower than the reference drug doxorubicin. nih.gov Similarly, chalcone-dihydropyrimidinone hybrids have demonstrated selective cytotoxicity against MCF-7 cells, with IC₅₀ values in the low micromolar range. mdpi.com Other studies have shown that certain organotin compounds and natural products can induce apoptosis and inhibit the viability of MCF-7 cells. nih.govnih.gov
MDA-MB-231: This is a highly aggressive, triple-negative breast cancer (TNBC) cell line. Novel dimeric pyridinium (B92312) bromides have been shown to effectively kill MDA-MB-231 cells. nih.gov The anti-proliferative activity of various synthetic small molecules, including triazolopyrimidines and imidazole-isatin hybrids, has been evaluated against this cell line, with some compounds showing potent cytotoxicity. researchgate.netmdpi.com In vivo xenograft models using MDA-MB-231 have further validated the tumor growth inhibitory effects of some of these small molecules. mdpi.com
HeLa: The HeLa cell line is derived from human cervical cancer cells. Amidino-substituted imidazo[4,5-b]pyridines have been tested for their antiproliferative effects against HeLa cells, among others, showing moderate to promising activity. researchgate.netresearchgate.net
The table below summarizes the anti-proliferative activities of various heterocyclic compounds against these cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Urea (8e) | MCF-7 | 0.22 (48h) | nih.gov |
| Pyridine-Urea (8n) | MCF-7 | 1.88 (48h) | nih.gov |
| Chalcone-DHPM (9d) | MCF-7 | 7.9 | mdpi.com |
| Chalcone-DHPM (9g) | MCF-7 | 8.8 | mdpi.com |
| Chalcone-DHPM (9h) | MCF-7 | 4.7 | mdpi.com |
| Dimeric Pyridinium Bromide (1) | MDA-MB-231 | ~10 (approx.) | nih.gov |
| Triazolopyrimidine (4a) | MDA-MB-231 | 18.23 | researchgate.net |
| Imidazole-isatin hybrid (65) | MDA-MB-231 | 26.12 | mdpi.com |
| Imidazo[4,5-b]pyridine (14) | HeLa | 12.0 | researchgate.net |
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Compounds that can scavenge free radicals have therapeutic potential as antioxidants.
Free Radical Scavenging: The antioxidant activity of a compound is often evaluated by its ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govmdpi.com This process typically involves the donation of a hydrogen atom from the antioxidant to the radical, thereby neutralizing it. mdpi.com Various natural and synthetic compounds, including dihydropyridine (B1217469) derivatives and flavonoids, have demonstrated significant free radical scavenging capabilities. mdpi.comgavinpublishers.com The antioxidant activity is often structure-dependent; for example, studies on 1,4-dihydropyridines showed that certain substitution patterns resulted in remarkably good relative antioxidant activity. gavinpublishers.com Pyranoanthocyanins have been theoretically studied for their ability to trap free radicals through mechanisms like hydrogen atom transfer (HAT) and electron transfer (ET). nih.gov Similarly, fluoroquinolone derivatives have shown strong radical scavenging activity, indicating their potential to mitigate oxidative damage. nih.gov
The table below presents the free radical scavenging activity of selected compounds.
| Compound/Class | Assay | Activity (IC₅₀ or RAA%) | Reference |
| 1,4-DHP (6a) | β-carotene/linoleic acid | 71% RAA | gavinpublishers.com |
| 1,4-DHP (6d) | β-carotene/linoleic acid | 80% RAA | gavinpublishers.com |
| 1,4-DHP (6e) | β-carotene/linoleic acid | 78% RAA | gavinpublishers.com |
| Taxifolin | DPPH | 32 µM (EC₅₀) | mdpi.com |
| Fluoroquinolone (4a) | DPPH | 0.06 µM | nih.gov |
| Fluoroquinolone (4b) | DPPH | 23 µM | nih.gov |
Ligand-Target Binding Kinetics and Thermodynamics (if reported)
While the antimicrobial and antiviral activities of this compound analogs are supported by potency data such as MIC and EC50 values, detailed reports on their ligand-target binding kinetics and thermodynamics are not extensively available in the current literature. The determination of parameters like the association rate constant (k_on), dissociation rate constant (k_off), and thermodynamic properties (ΔG, ΔH, ΔS) is crucial for a comprehensive understanding of a drug's mechanism of action and its potential for in vivo efficacy. nih.govnih.gov
The affinity of a ligand for its target, often represented by the equilibrium dissociation constant (K_d) or its proxy, the IC50 value, is a measure of the thermodynamic driving force for binding. nih.govresearchgate.net However, it provides no information on the rates at which the drug-target complex forms and dissociates. nih.gov The kinetics of this interaction, particularly the dissociation rate (k_off), determine the drug-target residence time (1/k_off), a parameter that is increasingly recognized as a key determinant of pharmacological activity. nih.govyoutube.com A long residence time can lead to a more sustained biological effect, even after the systemic concentration of the drug has decreased. nih.gov
For the analogs discussed, the reported inhibition of specific enzymes like HsrA and DNA gyrase provides strong evidence of target engagement. nih.govnih.gov The IC50 values obtained in these assays reflect the concentration of the compound required to achieve 50% inhibition of the target's activity under equilibrium conditions. However, two compounds with identical IC50 values can have vastly different kinetic profiles; one may bind and release rapidly, while another may bind more slowly but remain engaged with the target for a prolonged period. researchgate.net
Detailed kinetic studies, such as those performed on classical dihydropyridine calcium channel blockers, utilize techniques to measure the change in ligand-receptor complex concentration over time to calculate k_on and k_off. nih.gov Such investigations for this compound analogs would be a valuable next step. Elucidating the structure-kinetic relationships (SKRs)—how modifications to the chemical structure influence the binding and dissociation rates—would enable the rational design of molecules with optimized residence times for desired targets, potentially enhancing their therapeutic index and duration of action. nih.gov Future research in this area would significantly advance the development of this class of compounds from promising hits to viable clinical candidates.
Computational and Theoretical Studies on 7,8 Dihydropyrano 4,3 B Pyridin 5 One
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for predicting the binding affinity and mode of interaction between a small molecule, such as a derivative of the pyranopyridine scaffold, and its biological target.
Molecular docking simulations are instrumental in elucidating the types of non-covalent interactions that stabilize a ligand within a protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, in studies involving analogues like pyrazolo[3,4-d]pyrimidin-4(5H)-ones, docking analyses have successfully identified key interactions with targets like the epidermal growth factor receptor (EGFR). nih.gov Similarly, research on 4H-pyrano[3,2-c]pyridine derivatives has used docking to understand their binding to the sterol 14α-demethylase (CYP51) enzyme, a key target in antifungal drug development. nih.gov These studies typically reveal that the pyran and pyridine (B92270) rings can participate in various hydrophobic and aromatic interactions, while carbonyl groups or other substituents can act as hydrogen bond acceptors or donors.
A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For example, in the study of aminopyrimidinyl pyrazole (B372694) analogs as Polo-like kinase 1 (PLK1) inhibitors, molecular docking identified crucial interactions with residues such as CYS133, SER137, CYS67, ALA80, LYS82, LEU59, and LEU130 within the kinase's active site. nih.gov The pyrimidine (B1678525) ring, a component of many analogous structures, was noted to form pi-pi interactions with GLU131. nih.gov This level of detail is vital for understanding the structural basis of a compound's activity and for guiding the design of new derivatives with improved potency and selectivity.
| Target Protein | Analogous Scaffold | Key Interacting Residues | Interaction Type |
| Polo-like kinase 1 (PLK1) | Aminopyrimidinyl Pyrazole | GLU131, CYS133, SER137 | Pi-Pi Stacking, H-Bonding |
| Sterol 14α-demethylase (CYP51) | 4H-Pyrano[3,2-c]pyridine | Not specified | Not specified |
| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Not specified | Not specified |
Molecular Dynamics (MD) Simulations for Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, accounting for the flexibility of both the ligand and the protein.
MD simulations can track the conformational changes of the ligand and protein, revealing how they adapt to each other upon binding. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound in its initial docked pose. For example, MD simulations of 4H-pyrano[3,2-c]pyridine analogues bound to CYP51 showed that the binding free energy for one of the lead compounds (7a) was -35.4 kcal/mol, indicating a stable complex. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is a powerful tool for understanding the intrinsic properties of a compound like 7,8-dihydropyrano[4,3-b]pyridin-5-one.
DFT calculations can be used to optimize the molecular geometry and to calculate various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
In a study of a pyran derivative, DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP), which helps in predicting sites susceptible to electrophilic and nucleophilic attack. bohrium.com Similarly, for a pyran-2,4-dione derivative, the HOMO-LUMO energy gap was calculated to be 4.54 eV, providing insight into the molecule's stability. nih.gov DFT can also be used to simulate vibrational spectra (e.g., FT-IR), which can be compared with experimental data to confirm the molecular structure. semanticscholar.org
| Compound/Derivative | DFT Method/Basis Set | Calculated Property | Value |
| (E)-3-[1-(2-hydroxyphenylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione | B3LYP/6–311G(d,p) | HOMO-LUMO Energy Gap | 4.54 eV |
| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | B3LYP/6–311++G(d,p) | HOMO-LUMO Energy Gap | Not Specified |
| 2,6-diphenyl-4H-pyran-4-one | DFT/B3LYP/6-311++G(d,p) | Electronic Transitions | π→π* |
HOMO-LUMO Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and thus acts as an electron donor, while the LUMO is the first available empty orbital, acting as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as it is more easily excited. nih.gov Molecules with low energy gaps are often more efficient in electronic applications and may exhibit enhanced binding with biological receptors. nih.govresearchgate.net
While specific computational data for this compound is not available, the table below presents calculated HOMO-LUMO gap values for related heterocyclic systems to illustrate the concept.
| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Reference |
|---|---|---|---|---|
| Antipyrine Derivative 1 | -4.788 | -2.339 | 2.449 | researchgate.net |
| Antipyrine Derivative 2 | -4.908 | -3.109 | 1.799 | researchgate.net |
| Phenanthrolinedione Derivative 3 | - | - | 7.26 | researchgate.net |
| Phenanthrolinedione Derivative 4 | - | - | 6.08 | researchgate.net |
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior:
Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is acquired.
Electronegativity (χ) = (I + A) / 2 : The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) = (I – A) / 2 : The resistance of a molecule to change its electron distribution.
Chemical Softness (S) = 1 / η : The inverse of hardness, indicating higher reactivity.
Electrophilicity Index (ω) = χ² / (2η) : A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors would be calculated for this compound following quantum chemical computations to predict its reactivity profile.
Quantum Chemical Parameters
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to determine various electronic and structural parameters of a molecule. For this compound, these calculations would yield its optimized 3D geometry, dipole moment, and the distribution of electrostatic potential.
Optimized Molecular Structure : Provides the most stable arrangement of atoms, defining bond lengths, bond angles, and dihedral angles.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.
The table below illustrates the type of data that would be generated from such a study.
| Parameter | Description |
|---|---|
| Total Energy (a.u.) | The total electronic energy of the molecule in its optimized state. |
| Dipole Moment (Debye) | A measure of the net molecular polarity. |
| Hydration Energy (kcal/mol) | The energy released when one mole of the ion dissolves in a large amount of water. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistically significant correlation between the structural properties of a group of molecules and their biological activity. nih.gov Should a series of derivatives of this compound with measured biological activities be available, a QSAR model could be developed.
The process involves calculating a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or machine learning to build a predictive model. nih.govnih.gov Such models are validated internally (e.g., using q²) and externally (e.g., using R²pred) to ensure their robustness and predictive power. mdpi.com A successful QSAR model can elucidate the key structural features required for high activity and predict the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govmdpi.com
In Silico Prediction of Drug-Likeness and ADMET Properties
Before committing to expensive synthesis and clinical testing, it is vital to assess a compound's potential to be a successful drug. In silico tools are used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which identifies compounds with physicochemical properties favorable for oral bioavailability. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
ADMET prediction models can forecast a compound's behavior in the body. These predictions help identify potential liabilities, such as poor absorption or potential toxicity, early in the discovery pipeline.
The following table provides an example of the ADMET properties that would be predicted for this compound.
| Property | Predicted Parameter/Outcome | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |
| logP | < 5 | Optimal lipophilicity for membrane permeability (Lipinski's Rule) |
| Human Intestinal Absorption | Predicted % | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No/Level | Predicts ability to enter the central nervous system. |
| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Flags potential for drug-drug interactions. |
| AMES Mutagenicity | Mutagen/Non-mutagen | Predicts potential to cause DNA mutations. |
These computational predictions provide a critical, preliminary assessment, helping to prioritize which compounds should be advanced for further experimental investigation.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like 7,8-dihydropyrano[4,3-b]pyridin-5-one, a combination of ¹H, ¹³C, and various 2D-NMR experiments would be required for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For the analogous compound, 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine, characteristic signals are observed which can be used to predict the spectrum of the target molecule. The protons on the dihydropyran and pyridine (B92270) rings would exhibit distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon (C-5) of the pyridinone ring is expected to be a key diagnostic signal, typically resonating in the downfield region (around 160-170 ppm). The chemical shifts of the carbons in the pyridine and dihydropyran rings are influenced by the nitrogen and oxygen heteroatoms, respectively. For instance, in related pyrano[2,3-b]pyridine derivatives, the carbon atoms of the pyridine ring show characteristic shifts. ekb.eg
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons.
COSY would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the dihydropyran and pyridine rings.
HSQC would correlate each proton to its directly attached carbon atom.
HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular framework, including the connection between the pyran and pyridine rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Structures
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.0-8.5 (d) | - |
| C-2 | - | ~145-155 |
| H-4 | ~6.5-7.0 (d) | - |
| C-4 | - | ~110-120 |
| C-4a | - | ~155-165 |
| C-5 | - | ~160-170 (C=O) |
| H-7 | ~4.0-4.5 (t) | - |
| C-7 | - | ~60-70 |
| H-8 | ~2.8-3.3 (t) | - |
| C-8 | - | ~20-30 |
| C-8a | - | ~115-125 |
Note: These are predicted values and would need experimental verification.
Mass Spectrometry (MS, High-Resolution MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇NO₂), the expected exact mass can be calculated.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental formula of the compound with high accuracy. The measured mass of the molecular ion ([M]+ or [M+H]+) would be compared to the calculated mass to confirm the chemical formula. For example, in the characterization of related pyrano[2,3-b]pyridine derivatives, HRMS has been used to confirm their elemental composition. ekb.eg
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z |
| [M]+• | 149.0477 |
| [M+H]+ | 150.0550 |
Note: The fragmentation pattern in the MS/MS spectrum would provide further structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. In related pyrano[2,3-b]pyridine derivatives, characteristic peaks for C=O, C-O, and aromatic C=C and C-H bonds have been reported. ekb.eg
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Amide) | 1650-1690 |
| C-O-C (Ether) | 1050-1150 |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its purity and composition. For a compound with the formula C₈H₇NO₂, the expected elemental composition can be calculated. In studies of similar heterocyclic systems, elemental analysis is a standard characterization technique. ekb.eg
Table 4: Calculated Elemental Composition for C₈H₇NO₂
| Element | Percentage (%) |
| Carbon (C) | 64.42 |
| Hydrogen (H) | 4.73 |
| Nitrogen (N) | 9.39 |
| Oxygen (O) | 21.45 |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of all atoms, as well as provide precise bond lengths and angles. While no crystal structure for the target compound is currently available, X-ray diffraction has been used to elucidate the structures of related pyrano-pyridine systems, such as chromeno[4,3-b]pyridine derivatives. researchgate.net The crystal structure would reveal the planarity of the fused ring system and the conformation of the dihydropyran ring.
Broader Research Perspectives and Future Directions for Pyrano 4,3 B Pyridin 5 One Research
Emerging Roles of Pyrano[4,3-b]pyridin-5-one in Chemical Biology
The structural motif of the pyrano[4,3-b]pyridin-5-one core is beginning to attract attention in the field of chemical biology. These compounds can serve as versatile scaffolds for the development of molecular probes and imaging agents. By strategic functionalization, researchers can introduce fluorophores or affinity tags, enabling the visualization and tracking of biological processes in real-time. The inherent biological activity of related heterocyclic systems suggests that pyrano[4,3-b]pyridin-5-one derivatives could be designed to interact with specific biomolecules, allowing for the investigation of their function and localization within cellular environments.
Furthermore, the development of photoactivatable or "caged" derivatives of pyrano[4,3-b]pyridin-5-one could provide precise spatiotemporal control over their biological activity. This would allow for the targeted activation of the compound at specific sites within a biological system, minimizing off-target effects and enabling more detailed studies of cellular signaling pathways.
Exploration of Novel Target-Based Research Avenues
Recent studies on structurally related compounds, such as thiopyrano[4,3-d]pyrimidines and other fused pyridine (B92270) systems, have demonstrated their potential as inhibitors of various kinases and their efficacy against cancer cell lines. nih.govresearchgate.net This provides a strong rationale for exploring pyrano[4,3-b]pyridin-5-one derivatives as a new class of therapeutic agents. The nitrogen and oxygen heteroatoms within the core structure offer opportunities for hydrogen bonding and other key interactions within the active sites of enzymes.
Future research should focus on the systematic screening of pyrano[4,3-b]pyridin-5-one libraries against a panel of kinases and other enzymes implicated in disease. For example, derivatives of the related thiopyrano[4,3-d]pyrimidine scaffold have shown inhibitory activity against PI3Kα, a key enzyme in cell signaling and cancer progression. nih.gov Similarly, the diverse biological activities of pyridine derivatives, including their use in FDA-approved drugs for cancer and other diseases, underscore the therapeutic potential of this heterocyclic family. researchgate.net
A focused approach to structure-activity relationship (SAR) studies will be crucial in identifying potent and selective inhibitors. The synthesis and evaluation of a diverse range of derivatives with substitutions at various positions on the pyran and pyridine rings will be necessary to optimize their pharmacological properties. The following table outlines potential research targets based on the activities of related compounds.
| Potential Target Class | Rationale based on Related Compounds | Potential Therapeutic Area |
| Protein Kinases (e.g., PI3K, c-Met) | Thiopyrano[4,3-d]pyrimidine derivatives have shown activity against PI3Kα and c-Met. nih.gov | Oncology |
| Antimicrobial Targets | Fused pyridine systems have demonstrated antibacterial and antifungal properties. ekb.eg | Infectious Diseases |
| Viral Enzymes | Imidazo[4,5-b]pyridines have been evaluated for their antiviral activity. mdpi.com | Virology |
| Anti-inflammatory Pathways | Pyridine derivatives have been reported to possess anti-inflammatory activity. researchgate.net | Inflammation |
Interdisciplinary Research Opportunities in Pyrano[4,3-b]pyridin-5-one Chemistry
The unique chemical properties of the pyrano[4,3-b]pyridin-5-one scaffold lend themselves to exploration in interdisciplinary fields beyond medicinal chemistry. In materials science, these compounds could be investigated as building blocks for the synthesis of novel organic materials with interesting photophysical or electronic properties. The planar nature of the fused ring system and the potential for π-π stacking interactions make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the field of agrochemicals, the biological activity of related pyridine-containing compounds suggests that pyrano[4,3-b]pyridin-5-one derivatives could be developed as new classes of herbicides, fungicides, or insecticides. researchgate.net Research in this area would involve collaboration between synthetic chemists and agricultural scientists to design and evaluate compounds for their efficacy and environmental impact. The development of synthetic methods that are scalable and cost-effective will be critical for the practical application of these compounds in agriculture.
Challenges and Opportunities in the Synthesis and Application of Pyrano[4,3-b]pyridin-5-one Derivatives
While the potential applications of pyrano[4,3-b]pyridin-5-one derivatives are vast, there are challenges that need to be addressed. The development of efficient and versatile synthetic routes to access a wide range of substituted derivatives is a primary hurdle. While some synthetic methods for related pyranopyridine systems have been reported, there is a need for new methodologies that allow for greater structural diversity and are amenable to library synthesis for high-throughput screening. rsc.orgresearchgate.netbeilstein-journals.org
One of the key opportunities lies in the development of stereoselective synthetic methods to control the chirality of substituted derivatives. Many biological targets are chiral, and the stereochemistry of a small molecule can have a profound impact on its biological activity. The ability to synthesize enantiomerically pure pyrano[4,3-b]pyridin-5-one derivatives would be a significant advancement in the field.
Another opportunity lies in the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, to accelerate the synthesis of these compounds. These technologies can enable rapid optimization of reaction conditions and facilitate the production of compound libraries for biological evaluation.
The following table summarizes some of the key challenges and opportunities in this research area.
| Aspect | Challenges | Opportunities |
| Synthesis | - Limited number of reported synthetic routes. - Difficulty in introducing diverse substituents. - Lack of stereoselective methods. | - Development of novel and efficient synthetic methodologies. - Application of modern synthetic techniques (e.g., flow chemistry). - Exploration of asymmetric synthesis to control stereochemistry. |
| Application | - Limited understanding of the structure-activity relationships. - Potential for off-target effects in biological systems. | - High-throughput screening to identify new biological targets. - Development of derivatives for applications in materials science and agrochemicals. - Design of targeted delivery systems to improve efficacy and reduce side effects. |
Q & A
Basic: What are the most reliable synthetic routes for 7,8-dihydropyrano[4,3-b]pyridin-5-one, and what key reagents are involved?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example:
- Skraup Reaction : A mixture of glycerol, sulfuric acid, and nitrobenzene with a substituted pyridine precursor at 130–150°C yields fused pyrano-pyridine derivatives .
- Thiobarbituric Acid Route : Reacting thiobarbituric acid with aryl glyoxalates in methanol under ammonium acetate catalysis produces pyrano-pyrimidine derivatives with yields of 55–75% .
- Polyphosphoric Acid (PPA) Condensation : Heating precursors with PPA at 130°C for 6 hours enables cyclization, followed by hydrolysis and purification via silica gel chromatography .
Key Reagents : Thiobarbituric acid, ammonium acetate, aryl glyoxalates, PPA, glycerol, and nitrobenzene.
Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound derivatives?
- ¹H NMR : Look for characteristic signals:
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm, while aromatic carbons range from δ 110–150 ppm .
- IR : Strong absorption bands at ~1650–1700 cm⁻¹ for lactam (C=O) and ~3200 cm⁻¹ for NH stretching (if amino substituents are present) .
Basic: What are common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via substituent introduction at positions 2, 3, or 7:
- 5-Aryloyl Derivatives : React with aryl glyoxalates under mild conditions (e.g., methanol, room temperature) .
- Amino Derivatives : Nitration followed by reduction or direct amination using hydroxylamine sulfate in sulfuric acid .
- Halogenated Derivatives : Chlorination with POCl₃ or bromination using NBS (N-bromosuccinimide) .
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in cyclization steps .
- Catalysis : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings in THF to introduce alkynyl groups .
- Temperature Control : Maintain 80–105°C for Suzuki-Miyaura cross-couplings to minimize side products .
- Workup : Purify intermediates via column chromatography (e.g., CHCl₃:MeOH gradients) to remove unreacted starting materials .
Advanced: How can researchers address low yields or impurities in the final product?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or dimerization products).
- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate pure crystals .
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and reduce degradation .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) causing split signals. Use variable-temperature NMR to confirm .
- Stereochemistry : Assign diastereotopic protons in fused rings using NOESY or COSY experiments .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Advanced: What methodologies are suitable for evaluating biological activity (e.g., kinase inhibition)?
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations mimicking physiological levels .
- Cellular Studies : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, adjusting substituents to modulate IC₅₀ values .
- Target Profiling : Perform SPR (surface plasmon resonance) to measure binding kinetics with specific enzymes (e.g., CDK2) .
Advanced: How to design structure-activity relationship (SAR) studies for pyrano-pyridinone derivatives?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups at positions 2 and 8 .
- Scaffold Hopping : Replace the dihydropyran ring with dihydrothiopyran or pyrimidine moieties to assess ring flexibility .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions .
Advanced: What computational tools predict the stability and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational stability .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic stability and toxicity risks .
Advanced: How to mitigate degradation during storage or biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
